molecular formula C6H8BNO2S B1303069 6-(Methylthio)pyridin-3-ylboronic acid CAS No. 321438-86-2

6-(Methylthio)pyridin-3-ylboronic acid

Cat. No.: B1303069
CAS No.: 321438-86-2
M. Wt: 169.01 g/mol
InChI Key: UXWKVPJOPVIIRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Methylthio)pyridin-3-ylboronic acid is an organoboron compound with the molecular formula C6H8BNO2S. It is characterized by the presence of a boronic acid group attached to a pyridine ring, which also contains a methylthio substituent at the second position.

Biochemical Analysis

Biochemical Properties

2-Methylthiopyridine-5-boronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in organic synthesis for forming carbon-carbon bonds . This compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The boronic acid group in 2-Methylthiopyridine-5-boronic acid can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design .

Cellular Effects

2-Methylthiopyridine-5-boronic acid has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with specific proteins and enzymes involved in these pathways. This compound can also impact gene expression and cellular metabolism by modulating the activity of transcription factors and metabolic enzymes

Molecular Mechanism

The molecular mechanism of 2-Methylthiopyridine-5-boronic acid involves its ability to form covalent bonds with biomolecules. The boronic acid group can interact with hydroxyl groups on proteins and enzymes, leading to enzyme inhibition or activation . This interaction can result in changes in gene expression and cellular metabolism, as the compound modulates the activity of key regulatory proteins. The planar structure of 2-Methylthiopyridine-5-boronic acid, due to the delocalization of electrons within the pyridine ring, facilitates its binding interactions with biomolecules.

Dosage Effects in Animal Models

The effects of 2-Methylthiopyridine-5-boronic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular processes, while at higher doses, it could potentially cause toxic or adverse effects . Threshold effects and the specific dosage ranges for optimal and safe use are critical considerations in preclinical studies. Detailed studies on dosage-dependent effects are necessary to establish safe and effective dosage guidelines for potential therapeutic applications.

Metabolic Pathways

2-Methylthiopyridine-5-boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and alter metabolite levels by modulating the activity of key metabolic enzymes . Understanding the metabolic pathways and the role of this compound in these pathways is essential for elucidating its biochemical effects and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 2-Methylthiopyridine-5-boronic acid within cells and tissues are critical for its biochemical activity. This compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of 2-Methylthiopyridine-5-boronic acid in different cellular compartments can influence its activity and function, making it important to study its transport mechanisms in detail.

Subcellular Localization

The subcellular localization of 2-Methylthiopyridine-5-boronic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding the subcellular distribution of this compound and its effects on cellular activity is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-(Methylthio)pyridin-3-ylboronic acid can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their scalability and efficiency. The reaction conditions are optimized to ensure high yield and purity of the product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-(Methylthio)pyridin-3-ylboronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-(Methylthio)pyridin-3-ylboronic acid is primarily related to its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and other biologically active molecules .

Comparison with Similar Compounds

Comparison: 6-(Methylthio)pyridin-3-ylboronic acid is unique due to the presence of both a boronic acid group and a methylthio substituent on the pyridine ring. This combination imparts distinct reactivity and properties compared to other boronic acids. For example, the methylthio group can influence the electronic properties of the pyridine ring, affecting its reactivity in various chemical reactions .

Properties

IUPAC Name

(6-methylsulfanylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO2S/c1-11-6-3-2-5(4-8-6)7(9)10/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWKVPJOPVIIRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)SC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376379
Record name [6-(Methylsulfanyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321438-86-2
Record name [6-(Methylsulfanyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(Methylsulphanyl)pyridine-3-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.